molecular formula C11H17NO B12496643 Formamide, N-(2-adamantyl) CAS No. 24161-71-5

Formamide, N-(2-adamantyl)

Cat. No.: B12496643
CAS No.: 24161-71-5
M. Wt: 179.26 g/mol
InChI Key: SXYGFWZEAKCCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-(2-adamantyl) is a chemical compound with the molecular formula C₁₁H₁₇NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. The incorporation of the adamantyl group into formamide enhances the compound’s lipophilicity and stability, making it a valuable molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formamide, N-(2-adamantyl) can be synthesized through the reductive amination of adamantanone with formamide. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of formamide, N-(2-adamantyl) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Formamide, N-(2-adamantyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Formamide, N-(2-adamantyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of formamide, N-(2-adamantyl) involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as a bioactive agent. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • Formamide, N-(1-adamantyl)
  • Adamantanone
  • Adamantyl amines

Comparison: Formamide, N-(2-adamantyl) is unique due to the position of the adamantyl group, which influences its chemical reactivity and biological activity. Compared to formamide, N-(1-adamantyl), the 2-adamantyl derivative may exhibit different pharmacokinetic properties and stability. Adamantanone and adamantyl amines, while structurally related, have distinct chemical and biological properties that differentiate them from formamide, N-(2-adamantyl) .

Properties

CAS No.

24161-71-5

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-(2-adamantyl)formamide

InChI

InChI=1S/C11H17NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h6-11H,1-5H2,(H,12,13)

InChI Key

SXYGFWZEAKCCIZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.